molecular formula C12H16Cl2N2O B13743556 4'-(Bis(2-chloroethyl)amino)acetanilide CAS No. 1215-16-3

4'-(Bis(2-chloroethyl)amino)acetanilide

Cat. No.: B13743556
CAS No.: 1215-16-3
M. Wt: 275.17 g/mol
InChI Key: KKJPUHZODXVLPP-UHFFFAOYSA-N
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Description

4’-(Bis(2-chloroethyl)amino)acetanilide is a chemical compound known for its significant applications in medicinal chemistry, particularly as an antitumor agent. This compound belongs to the class of nitrogen mustards, which are alkylating agents used in chemotherapy. Its structure consists of a bis(2-chloroethyl)amino group attached to an acetanilide moiety, making it a potent agent for DNA cross-linking and disruption of cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Bis(2-chloroethyl)amino)acetanilide typically involves the reaction of acetanilide with bis(2-chloroethyl)amineThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution process .

Industrial Production Methods

Industrial production of 4’-(Bis(2-chloroethyl)amino)acetanilide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-(Bis(2-chloroethyl)amino)acetanilide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of 4’-(Bis(2-chloroethyl)amino)acetanilide, such as oxidized, reduced, and substituted analogs. These products have diverse applications in medicinal chemistry and drug development .

Scientific Research Applications

4’-(Bis(2-chloroethyl)amino)acetanilide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Bis(2-chloroethyl)amino)acetanilide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, leading to cross-linking of DNA strands. This cross-linking prevents DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Bis(2-chloroethyl)amino)acetanilide is unique due to its specific structure, which allows for effective DNA cross-linking and antitumor activity. Its distinct chemical properties and reactivity make it a valuable compound in medicinal chemistry and cancer treatment .

Properties

CAS No.

1215-16-3

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide

InChI

InChI=1S/C12H16Cl2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17)

InChI Key

KKJPUHZODXVLPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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